N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide
Overview
Description
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide is a complex organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further linked to a methacrylamide moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide typically involves the following steps:
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Formation of the Boronic Ester: : The initial step involves the reaction of 3-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst. This reaction forms the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic ester.
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Amidation Reaction: : The boronic ester is then subjected to an amidation reaction with methacryloyl chloride in the presence of a base like triethylamine. This step introduces the methacrylamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide can undergo various types of chemical reactions, including:
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Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl or styrene derivatives.
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Hydrolysis: : The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or triethylamine, used in various steps of the synthesis.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From hydrolysis of the boronic ester.
Polymers: From radical polymerization of the methacrylamide group.
Scientific Research Applications
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Research: Studied for its interactions with biological molecules and potential as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide largely depends on its application:
In Organic Synthesis: The boronic ester group participates in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In Polymerization: The methacrylamide group undergoes radical polymerization, leading to the formation of polymer chains.
In Biological Systems: The boron atom can interact with biological molecules, potentially inhibiting enzymes or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methacrylamide group and is commonly used in Suzuki-Miyaura coupling reactions.
Methacrylamide: Lacks the boronic ester group and is used in polymerization reactions.
Pinacolborane: Contains a boron atom but lacks the phenyl and methacrylamide groups.
Uniqueness
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide is unique due to the combination of a boronic ester and a methacrylamide group within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and applied chemistry.
Properties
IUPAC Name |
2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(2)14(19)18-13-9-7-8-12(10-13)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHAEGSSOCCQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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